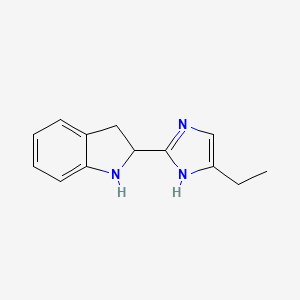

2-(5-Ethyl-1H-imidazol-2-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15) |

InChI Key |

HLMZQXTXYVUGHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N1)C2CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Strategic Development of Synthetic Routes for 2-(5-Ethyl-1H-imidazol-2-yl)indoline

The construction of the this compound scaffold involves the precise assembly of its two core heterocyclic components. Strategies generally fall into two main categories: linear, multi-step pathways and convergent, one-pot multicomponent reactions.

Multi-Step Synthesis Pathways and Their Optimization

Multi-step synthesis provides a rational and controllable approach to building the target molecule. A common strategy involves the synthesis of the indoline (B122111) and imidazole (B134444) precursors separately, followed by a final coupling reaction.

One potential pathway begins with the preparation of an appropriate indoline synthon, such as indoline-2-carboxamidine or indoline-2-carbonitrile (B11921952). For instance, the synthesis of related 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole derivatives has been achieved by reacting an indole-2-carbonitrile with ethylenediamine (B42938) in the presence of elemental sulfur, which acts as an oxidant to form the imidazole ring. researchgate.net Adapting this for the target molecule would involve starting with indoline-2-carbonitrile and reacting it with a suitably substituted diamine precursor that can yield the 5-ethylimidazole moiety.

Optimization of such pathways is critical and focuses on several factors:

Yield Improvement: Maximizing the efficiency of each step through careful selection of reagents, solvents, and reaction conditions (temperature, pressure).

Reagent Selection: Utilizing commercially available and less hazardous starting materials.

Purification: Developing straightforward purification techniques, such as crystallization or chromatography, to isolate intermediates and the final product with high purity.

Table 1: Comparison of Key Steps in Potential Multi-Step Syntheses

| Step | Precursor A | Precursor B | Reagents/Conditions | Key Challenge |

|---|---|---|---|---|

| Imidazole Formation | Indoline-2-carboxamidine | 1-Amino-2-butanone | Dehydrative cyclization | Control of regioselectivity |

| Coupling | 2-Chloroindoline | 5-Ethyl-1H-imidazole | Palladium catalyst, base | C-N bond formation efficiency |

| Cyclocondensation | Indoline-2-carbonitrile | 1,2-Diaminobutane | Sulfur, heat | Oxidation to imidazole vs. imidazoline (B1206853) |

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer a highly efficient alternative to linear synthesis by combining three or more reactants in a single operation to form the final product, thereby reducing waste, time, and cost. researchgate.net For the synthesis of 2-(imidazol-2-yl)indoline structures, MCRs can be designed to construct the imidazole ring directly onto the indoline core.

A prominent example in related structures is the three-component reaction involving an ortho-diamine, an aldehyde, and an isocyanide. nih.gov While direct application to form this compound from simple precursors has not been extensively detailed, a hypothetical approach could involve the reaction of an indoline derivative containing a 1,2-dicarbonyl functionality (like indoline-2,3-dione), an aldehyde, and ammonium (B1175870) acetate, which serves as the nitrogen source for the imidazole ring. arabjchem.org The l-proline (B1679175) catalyzed, three-component synthesis of fused imidazo[4,5-b]indoles from indoline-2,3-dione highlights the feasibility of using indoline precursors in such convergent strategies. arabjchem.org

Investigations into Reaction Mechanisms and Kinetics of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and controlling product outcomes. For complex heterocycles, this involves elucidating the sequence of bond-forming events and identifying key intermediates.

Detailed Reaction Pathway Elucidation

The formation of the imidazole ring when attached to another heterocycle often proceeds through a well-defined sequence of condensation and cyclization steps. For example, in the reaction between a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (a Debus-Radziszewski imidazole synthesis variant), the mechanism is believed to involve the initial formation of a diimine intermediate from the dicarbonyl compound and ammonia. This is followed by condensation with the aldehyde and subsequent cyclization and oxidation to yield the aromatic imidazole ring.

For multicomponent reactions, the elucidation of the pathway can be more complex. For instance, in the synthesis of 2-imidazolines from amines, aldehydes, and isocyanides, the reaction likely proceeds through an aldol-type addition of the isocyanide to an in-situ generated imine, followed by a rapid ring-closure. nih.gov

Characterization of Transient Intermediates in Synthetic Transformations

The direct observation and characterization of short-lived intermediates are challenging but provide invaluable insight into a reaction mechanism. Techniques such as low-temperature NMR spectroscopy, mass spectrometry, and computational modeling (DFT studies) are often employed.

In related base-catalyzed syntheses of imidazol-2-ones from propargylic ureas, DFT calculations have suggested the involvement of a transient allenamide intermediate, which is formed via a base-mediated isomerization of the alkyne before the cyclization step. acs.orgresearchgate.net Similarly, in rhodium-catalyzed syntheses of substituted indolines, the formation of transient species like ammonium ylides and zwitterions has been proposed as key mechanistic steps. nih.gov Identifying analogous intermediates in the synthesis of this compound is a key area for further research to enable rational reaction design.

Catalysis in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher efficiency. Both metal-based and organocatalysts are relevant to the synthesis of the target compound and its derivatives.

Metal Catalysis: Palladium catalysts are widely used for C-H activation and cross-coupling reactions, which could be employed to functionalize a pre-formed 2-(1H-imidazol-2-yl)indoline scaffold or to forge the C-C or C-N bond linking the two rings. nih.gov Silver and copper catalysts are also known to promote cyclization reactions to form imidazole and indoline ring systems. mdpi.com For instance, silver-catalyzed intramolecular diamination of alkynes has been used to generate fused indole (B1671886)–imidazolidinone derivatives. mdpi.com

Organocatalysis: Small organic molecules like l-proline can effectively catalyze multicomponent reactions for the synthesis of imidazole-containing heterocycles under mild conditions. arabjchem.org The use of phosphazene bases as organocatalysts has also been shown to be highly effective in promoting intramolecular hydroamidation to form imidazolidin-2-ones, a reaction that proceeds with exceptionally short reaction times. acs.org

The choice of catalyst can significantly influence the reaction pathway and the final product structure, making catalyst screening a crucial part of synthetic route development.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Indoline-2-carboxamidine |

| Indoline-2-carbonitrile |

| 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole |

| Ethylenediamine |

| 1-Amino-2-butanone |

| 2-Chloroindoline |

| 5-Ethyl-1H-imidazole |

| 1,2-Diaminobutane |

| Indoline-2,3-dione |

| Ammonium acetate |

| Imidazo[4,5-b]indole |

| l-proline |

| Imidazol-2-one |

| Propargylic urea |

Stereoselective and Enantioselective Synthesis Strategies (if applicable)

The indoline ring in this compound possesses a potential stereocenter at the C2 position, making stereoselective synthesis a critical consideration for accessing specific stereoisomers. Asymmetric synthesis of indoline scaffolds has been achieved through various catalytic methods. nih.govnih.gov

The development of chiral metal complexes has enabled high levels of enantioselectivity in the synthesis of indolines. Rhodium-based catalysts, in particular, have been effective for C-H insertion reactions to form the indoline core. nih.gov The use of chiral rhodium tetracarboxylates can induce high enantioselectivity in the formation of densely substituted five-membered rings. nih.gov

Gold-catalyzed reactions have also shown promise. While often challenging, highly stereoselective cyclizations of alkyne-tethered indoles can be achieved using gold(I) catalysts paired with chiral ligands, such as monodentate phosphoramidites or atropisomeric bisphosphine ligands. nih.gov These catalysts create a chiral environment that directs the cyclization to favor one enantiomer over the other.

Diastereoselective synthesis is crucial when multiple stereocenters are present or being formed. In the synthesis of complex, polycyclic indolines, diastereoselectivity can be controlled during the key cyclization step. nih.govrsc.org For example, a gold-catalyzed cyclization of alkyne-tethered indoles has been shown to be highly diastereoselective, allowing for the preparation of enantiomerically pure tricyclic indolines from a chiral starting material. nih.gov The choice of catalyst and reaction conditions, such as low temperature, can significantly influence the diastereomeric ratio of the product. nih.gov Similarly, radical cascade cyclizations have been developed to generate indole-fused derivatives with excellent diastereoselectivity. rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules is essential for sustainability. mdpi.com This involves using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste. nih.govejcmpr.com

The synthesis of imidazole and indoline derivatives has seen significant progress in incorporating green methodologies. Key strategies include the use of multicomponent reactions, which increase atom economy by combining several steps into a single operation, and the use of environmentally benign catalysts and solvents. tsijournals.comresearchgate.net For example, the one-pot synthesis of substituted imidazoles from indole aldehydes represents an efficient approach that reduces purification steps and waste. tsijournals.com The use of recyclable heterogeneous catalysts, such as Pd-Cu/C, aligns with green principles by allowing for catalyst reuse and minimizing metal contamination in the final product. researchgate.netnih.gov

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on performing reactions in alternative media like water or under solvent-free conditions. mdpi.com

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A notable example is the use of a heterogeneous Pd–Cu/C catalyst to prepare indoles and benzofurans in pure water through a cascade Sonogashira alkynylation–cyclization sequence. nih.gov This procedure is tolerant of a wide variety of functional groups and uses an inexpensive ligand and base, making it a highly sustainable method. nih.gov The synthesis of imidazole-based hybrids has also been achieved using a highly eco-friendly aqueous approach for carbon-carbon bond formation. nih.gov

Solvent-Free Conditions: Solvent-free reactions, often assisted by microwave irradiation or grinding, can significantly reduce waste and energy consumption. researchgate.net Lactic acid, an inexpensive and biodegradable catalyst, has been used for the three-component, one-pot synthesis of naphthopyranopyrimidines under solvent-free conditions, achieving good yields in short reaction times. mdpi.com Similarly, multicomponent reactions to form imidazole derivatives have been successfully carried out using catalysts like L-proline with ultrasonic irradiation, offering a clean, simple, and rapid procedure. arabjchem.org

| Green Chemistry Approach | Specific Method | Catalyst/Conditions | Key Advantages |

| Aqueous Media | Cascade Sonogashira-Cyclization | Heterogeneous Pd-Cu/C | Eliminates organic solvents, catalyst is recyclable |

| Aqueous Media | C-C Bond Formation | Eco-friendly aqueous system | Sustainable, reduces hazardous waste |

| Solvent-Free | Multicomponent Reaction | Lactic Acid | Inexpensive catalyst, short reaction times |

| Solvent-Free | Multicomponent Reaction | L-proline / Ultrasonic Irradiation | Rapid, clean procedure, high efficiency |

Microwave-Assisted Synthetic Enhancements

The application of microwave irradiation in organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. For the synthesis of complex heterocyclic scaffolds such as "this compound," microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. This section explores the detailed research findings and mechanistic understanding of microwave-assisted enhancements in the synthesis of imidazole and indoline derivatives, providing a strong basis for its application to the target compound.

Microwave-assisted synthesis operates on the principle of dielectric heating. Polar molecules and ions in the reaction mixture align with the applied electric field of the microwaves. As the field oscillates, these molecules attempt to realign themselves, leading to rapid rotation and friction, which generates heat. This direct and instantaneous heating of the reaction medium, as opposed to the slower conductive heating of the vessel walls in conventional methods, results in a more uniform temperature distribution and often leads to dramatic rate enhancements.

Research Findings in Microwave-Assisted Synthesis of Imidazole & Indole Derivatives

While specific literature on the microwave-assisted synthesis of "this compound" is not extensively available, numerous studies on the synthesis of related imidazole and indole derivatives highlight the significant advantages of this technology. These studies provide compelling evidence for the potential of MAOS in the efficient construction of the target molecule.

One study on the synthesis of substituted aryl imidazoles demonstrated a remarkable reduction in reaction time and an increase in product yield when employing microwave irradiation compared to conventional refluxing. For instance, the condensation of a primary aromatic amine with an aromatic aldehyde to form a Schiff base, a key intermediate, was completed in just 8 minutes under microwave irradiation, whereas the conventional method required 7 hours of reflux. The subsequent cyclization to form the imidazole ring was achieved in 13-16 minutes with microwaves, a significant improvement over the 12-15 hours needed for the conventional approach.

Similarly, in the synthesis of novel substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs, the use of microwave irradiation proved to be more advantageous than conventional heating. nih.gov The microwave method afforded product yields in the range of 85–91%, compared to 70–83% for the conventional method, showcasing the potential for higher efficiency. nih.gov

A comparative study on the synthesis of various 2-substituted benzimidazole, benzothiazole, and indole derivatives further underscores the benefits of microwave assistance. The study reported a 95% to 98% reduction in reaction times and a 3% to 113% increase in yields for the microwave method over conventional heating. nih.gov

The following interactive data table summarizes the comparative results from the synthesis of related imidazole and indole derivatives, illustrating the enhancements achieved through microwave-assisted methods.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Imidazoles (Schiff Base Formation) | Conventional (Reflux) | 7 hours | - | |

| Aryl Imidazoles (Schiff Base Formation) | Microwave | 8 minutes | - | |

| Aryl Imidazoles (Cyclization) | Conventional (Reflux) | 12-15 hours | 62-75 | |

| Aryl Imidazoles (Cyclization) | Microwave | 13-16 minutes | 80-92 | |

| Substituted Imidazol-4(5H)-ones | Conventional Heating | - | 70-83 | nih.gov |

| Substituted Imidazol-4(5H)-ones | Microwave Irradiation | - | 85-91 | nih.gov |

| 2-Substituted Indole Derivatives | Conventional Heating | 2-8 hours | Variable | nih.gov |

| 2-Substituted Indole Derivatives | Microwave Irradiation | 3-10 minutes | Increased by 3-113% | nih.gov |

Mechanistic Elucidation of Microwave Effects

In the context of forming the "this compound" scaffold, microwave heating can be expected to significantly accelerate the key bond-forming steps, such as the condensation and cyclization reactions. The rapid heating can help overcome activation energy barriers more efficiently than conventional heating, leading to faster product formation and potentially minimizing the formation of side products that can occur during prolonged reaction times. sphinxsai.com Furthermore, solvent-free reactions or reactions using high-boiling point solvents can be conducted at elevated temperatures and pressures in sealed microwave reactors, further accelerating the synthesis.

Sophisticated Spectroscopic and Structural Elucidation in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For "2-(5-Ethyl-1H-imidazol-2-yl)indoline," NMR studies would be crucial for confirming the successful synthesis and for investigating dynamic processes such as tautomerism and conformational changes.

The imidazole (B134444) ring of the compound can exist in two tautomeric forms, with the proton residing on either of the nitrogen atoms. NMR spectroscopy is a powerful tool for studying such equilibria. In many cases, if the exchange between tautomers is rapid on the NMR timescale, the spectra will show time-averaged signals. However, by using variable temperature NMR studies, it may be possible to slow this exchange, allowing for the observation of distinct signals for each tautomer. The chemical shifts, particularly of the imidazole ring carbons and protons, would be sensitive to the position of the proton.

Based on analogous structures, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted.

Expected ¹H NMR Data (Illustrative)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Indoline-NH | ~5.0-6.0 | Broad Singlet | - |

| Imidazole-NH | ~11.0-12.0 | Broad Singlet | - |

| Aromatic-H (Indoline) | ~6.8-7.5 | Multiplet | ~7-8 |

| Imidazole-H | ~6.9-7.2 | Singlet | - |

| Indoline-CH₂ | ~3.0-4.0 | Multiplet | ~7-8 |

| Ethyl-CH₂ | ~2.6-2.8 | Quartet | ~7.5 |

Expected ¹³C NMR Data (Illustrative)

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Imidazole-C (C=N) | ~145-155 |

| Aromatic-C (Indoline) | ~110-150 |

| Imidazole-C | ~115-135 |

| Indoline-CH₂ | ~30-55 |

| Ethyl-CH₂ | ~20-25 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle by establishing correlations between different nuclei. For "this compound," several key 2D NMR techniques would be applied:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for confirming the connectivity within the ethyl group (correlation between CH₂ and CH₃ protons) and tracing the spin systems within the indoline (B122111) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing a clear assignment of each protonated carbon in the molecule. For instance, it would definitively link the ethyl CH₂ protons to the ethyl CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is critical for piecing together the different fragments of the molecule. For example, HMBC would show correlations from the indoline protons to the imidazole carbons, confirming the linkage between the two heterocyclic systems. It would also be instrumental in assigning the quaternary (non-protonated) carbons.

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to investigate dynamic molecular processes. For "this compound," DNMR could be used to study:

Tautomeric Exchange: As mentioned, the proton on the imidazole ring can exchange between the two nitrogen atoms. At low temperatures, this exchange might be slow enough to observe separate signals for both tautomers, while at higher temperatures, a single, averaged signal would appear. The temperature at which the signals coalesce can be used to calculate the energy barrier for this exchange process.

Rotational Barriers: There may be restricted rotation around the single bond connecting the indoline and imidazole rings. DNMR could potentially identify different rotamers and quantify the energy barrier to rotation by analyzing the broadening and coalescence of specific signals as the temperature is varied.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of "this compound" would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

The analysis would reveal:

Unambiguous Connectivity and Tautomer Confirmation: It would definitively confirm which imidazole nitrogen is protonated in the solid state.

Molecular Geometry: Precise bond lengths and angles for the entire molecule would be obtained. The planarity of the imidazole and indoline rings could be assessed, as well as the dihedral angle between them.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be elucidated. This is crucial for understanding the non-covalent interactions, such as hydrogen bonds (e.g., from the N-H groups to nitrogen atoms or other acceptors) and potential π–π stacking interactions between the aromatic rings, which govern the solid-state architecture.

Illustrative Crystallographic Data Table (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.9 |

| c (Å) | ~14.2 |

| β (°) | ~98.5 |

| Volume (ų) | ~1310 |

Co-crystallization involves crystallizing the target molecule with another compound (a "co-former") to form a new crystalline solid with a unique structure. This technique is often used to modify the physical properties of a compound or to study intermolecular interactions. For "this compound," co-crystallization studies with model substrates, such as carboxylic acids or other hydrogen bond donors/acceptors, could be performed. X-ray analysis of the resulting co-crystals would provide valuable insight into the specific hydrogen bonding motifs and other non-covalent interactions that the molecule preferentially forms.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivitynih.govnih.govnih.govnih.govnih.govacs.org

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. nih.govnih.gov These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electron distribution and energy of a molecule. For a molecule like 2-(5-Ethyl-1H-imidazol-2-yl)indoline, DFT, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. nih.govresearchgate.net This optimized structure is the basis for calculating various molecular properties, including orbital energies, electrostatic potential, and spectroscopic parameters.

Frontier Molecular Orbital (FMO) Analysisnih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of quantum calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would reveal how the electronic properties of the indoline (B122111) and ethyl-imidazole rings interact. The analysis would identify which parts of the molecule contribute most to the HOMO and LUMO, indicating the likely sites for electrophilic and nucleophilic attack, respectively. This information is crucial for understanding potential charge transfer interactions within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies

This table presents hypothetical data for illustrative purposes to demonstrate the typical output of FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -2.15 |

Electrostatic Potential Surface (EPS) Mappingnih.govnih.gov

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting intermolecular interactions and identifying reactive sites. The map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an EPS map would likely show negative potential (red) around the nitrogen atoms of the imidazole (B134444) and indoline rings, highlighting them as hydrogen bond acceptors. Positive potential (blue) would be expected around the N-H protons, identifying them as hydrogen bond donors. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra.

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate methods and solvent effects are considered. d-nb.info These predictions are valuable for assigning experimental spectra and confirming the structure of this compound.

IR Frequencies: The vibrational frequencies calculated using DFT correspond to the absorption peaks in an IR spectrum. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor, providing a reliable prediction of the vibrational modes of the molecule. researchgate.net This allows for the assignment of specific bond stretches and bends, such as N-H and C=N vibrations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effectsnih.gov

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would track the trajectory of each atom over a period of nanoseconds or longer. nih.govresearchgate.net

This approach is particularly useful for:

Conformational Analysis: Exploring the different spatial arrangements (conformations) the molecule can adopt, identifying the most stable and populated shapes. This is crucial as the molecule's conformation can significantly impact its biological activity.

Solvation Effects: Simulating the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange around it and influence its structure and dynamics. This provides a more realistic model of the molecule's behavior in a biological environment compared to gas-phase calculations. researchgate.net

Molecular Docking and Ligand-Target Interaction Profilingnih.govresearchgate.netresearchgate.netd-nb.infonih.govresearchgate.netscispace.comresearchgate.netmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.govmdpi.commdpi.com This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, docking studies would involve placing the molecule into the binding site of various protein targets. The process evaluates numerous possible binding poses and ranks them based on a scoring function. The results can reveal key interactions, such as:

Hydrogen Bonds: Formed between the N-H groups of the ligand and acceptor sites on the protein, or between the nitrogen atoms of the ligand and donor sites on the protein.

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (like the ethyl group and aromatic rings) and hydrophobic pockets in the protein.

π-π Stacking: Interactions between the aromatic indoline and imidazole rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine) in the protein's active site.

Binding Affinity Predictions and Scoring Functions

A critical output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target. biointerfaceresearch.com This is calculated using a scoring function, an algorithm that approximates the free energy of binding (ΔG_bind). The predicted binding affinity is typically expressed in kcal/mol, with more negative values indicating a stronger and more stable interaction. researchgate.net These scores are used to rank different ligands or different binding poses of the same ligand, helping to prioritize compounds for further experimental testing. mdpi.com

Table 2: Illustrative Molecular Docking Results

This table presents hypothetical data for illustrative purposes to show potential docking scores of this compound against various protein targets.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Protein Kinase A | 1ATP | -8.5 | LYS72, GLU91, PHE327 |

| Cyclooxygenase-2 | 5KIR | -9.2 | ARG120, TYR355, VAL523 |

Investigation of Molecular Interactions and Biological Mechanisms Non Clinical Focus

In Vitro Receptor Binding and Selectivity Profiling

In vitro receptor binding assays are essential for identifying the molecular targets of a compound and determining its affinity and selectivity. These experiments measure the direct interaction between the compound and specific receptor proteins.

Radioligand binding assays are a primary tool for quantifying the affinity of a compound for a receptor. The technique involves using a radioactively labeled molecule (a radioligand) known to bind to the target receptor. By measuring how 2-(5-Ethyl-1H-imidazol-2-yl)indoline affects the binding of this radioligand, its own binding characteristics can be determined. For compounds with an imidazoline (B1206853) scaffold, a key target often investigated is the imidazoline I₂ binding site. In a typical assay, membrane preparations from tissues expressing these sites are incubated with a specific radioligand, and the binding is measured to establish a baseline.

To determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound like this compound, competition binding studies are performed. In these experiments, the receptor preparation is incubated with a fixed concentration of a radioligand in the presence of increasing concentrations of the test compound. The compound will compete with the radioligand for binding to the receptor's active site. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). This value is then converted to the Ki value, which represents the intrinsic binding affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

A selectivity profile is established by testing the compound against a panel of different receptors. High selectivity is demonstrated when a compound exhibits high affinity for its intended target with significantly lower affinity for other receptors, minimizing the potential for off-target effects.

Table 1: Illustrative Receptor Binding and Selectivity Profile

This table represents the type of data generated from competition binding assays. The values are hypothetical examples for this compound.

| Receptor/Binding Site | Radioligand Used | Ki (nM) | Selectivity vs. Primary Target |

| Primary Target | |||

| Imidazoline I₂ Site | [³H]-Idazoxan | 1.5 | - |

| Off-Targets | |||

| α₂-Adrenoceptor | [³H]-RX821002 | > 2,000 | > 1300-fold |

| 5-HT₇ Receptor | [³H]-5-CT | 850 | > 500-fold |

| D₂ Receptor | [³H]-Spiperone | > 10,000 | > 6600-fold |

Enzyme Kinetic Studies and Inhibition Mechanisms

Enzyme inhibition is another critical mechanism of action for many compounds. Kinetic studies are performed to quantify the potency of inhibition and to understand the specific manner in which the compound interacts with the enzyme.

Key kinetic parameters are determined to describe the enzyme's activity and its interaction with an inhibitor.

Km (Michaelis-Menten constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an inverse measure of the substrate's binding affinity.

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

Ki (Inhibition Constant): The dissociation constant for the inhibitor binding to the enzyme, indicating the potency of the inhibitor.

These parameters are determined by measuring the rate of the enzymatic reaction at various substrate concentrations, both in the absence and presence of different concentrations of this compound.

The mechanism of inhibition describes how the inhibitor affects the enzyme's interaction with its substrate.

Competitive Inhibition: The inhibitor, often structurally similar to the substrate, binds to the enzyme's active site and directly competes with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. In competitive inhibition, the Vmax remains unchanged, but the apparent Km is increased.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. In this case, the Km remains unchanged, but the Vmax is decreased.

By plotting the kinetic data (e.g., using a Lineweaver-Burk plot), the specific mechanism of inhibition for this compound on a target enzyme, such as monoamine oxidase (MAO), can be determined.

Table 2: Representative Enzyme Inhibition Kinetic Data

This table provides a hypothetical example of the kinetic data for this compound as an inhibitor of a target enzyme.

| Enzyme Target | Inhibition Mechanism | Ki Value (nM) | Effect on Km | Effect on Vmax |

| Monoamine Oxidase A (MAO-A) | Competitive | 15 | Increases | Unchanged |

| Monoamine Oxidase B (MAO-B) | Weak / None | > 10,000 | N/A | N/A |

| 5-Lipoxygenase (5-LOX) | Non-competitive | 120 | Unchanged | Decreases |

Cell-Based Assays for Signaling Pathway Modulation and Cellular Responses

While binding and enzyme assays reveal interactions with isolated molecular targets, cell-based assays provide crucial information on how a compound affects complex biological processes within a living cell. These assays bridge the gap between molecular interactions and physiological responses.

For a compound like this compound, cell-based assays can investigate the downstream consequences of its primary interactions. For example, if the compound inhibits MAO-A, an assay using neuronal cells could measure the resulting increase in neurotransmitter levels, such as serotonin (B10506). Similarly, if the compound binds to imidazoline receptors, studies might explore its impact on signaling pathways related to cell growth, inflammation, or apoptosis.

Common techniques include:

Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.

Second Messenger Assays: To quantify changes in intracellular signaling molecules like cAMP or calcium.

Cell Viability/Proliferation Assays (e.g., MTT assay): To assess the compound's effect on cell survival and growth.

Western Blotting: To measure changes in the expression levels of specific proteins within a signaling cascade.

These studies provide a more integrated understanding of the compound's biological mechanism of action in a physiologically relevant context.

Table 3: Illustrative Summary of Cell-Based Assay Results

This table shows potential outcomes from cell-based assays investigating the functional effects of this compound. The findings are hypothetical.

| Assay Type | Cell Line | Measured Parameter | Result |

| Neurotransmitter Modulation | SH-SY5Y (human neuroblastoma) | Extracellular Serotonin Levels | Dose-dependent increase |

| Anti-inflammatory Response | RAW 264.7 (macrophage) | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO |

| Cell Viability | A549 (human lung carcinoma) | Cell Proliferation (MTT Assay) | Potent inhibition of growth |

Based on a comprehensive review of available scientific literature, there is currently insufficient public data to construct a detailed article on the chemical compound “this compound” that adheres to the specific structure and content requirements of the provided outline.

Furthermore, while the methodologies for target identification and validation are well-established in the field, their specific application to “this compound” through proteomic approaches or genetic modulations like CRISPR/Cas9 is not documented in the accessible literature. No structure-activity relationship (SAR) or structure-mechanism relationship (SMR) studies, including the design and synthesis of analogs for this particular compound, were found.

Research is available for structurally related compounds, such as other indole (B1671886), indoline (B122111), and imidazole (B134444) derivatives, which have been investigated for various biological activities. nih.govnih.govnih.gov However, in keeping with the strict requirement to focus solely on “this compound,” this related data cannot be used to populate the requested article. Therefore, it is not possible to generate the thorough, scientifically accurate content for each specified section and subsection as requested.

Despite a comprehensive search for the chemical compound “this compound,” no specific non-clinical research data detailing the correlation of its structural features with mechanistic outcomes was found in the public domain. The scientific literature available focuses on structurally related but distinct indole and imidazole-containing molecules.

Therefore, it is not possible to provide an article on the "" with a subsection on the "Correlation of Structural Features with Mechanistic Outcomes" for this particular compound, as no research findings or data tables are available to populate such a discussion.

To illustrate the types of analyses that are conducted on related compounds, researchers often synthesize a series of analogues by modifying specific parts of a lead molecule and then evaluate how these changes affect biological activity. For instance, in studies of other indole derivatives, modifications to substituents on the indole ring or alterations of the groups attached to the imidazole moiety have been shown to significantly impact receptor binding affinity, enzyme inhibition, or antimicrobial activity. Such studies typically generate data tables comparing the parent compound with its derivatives, linking structural changes to variations in potency or selectivity.

However, without specific studies on this compound, any discussion of its structure-activity relationship would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Applications and Functionalization Research

Development as Probes for Fundamental Biological Research

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The 2-(5-ethyl-1H-imidazol-2-yl)indoline scaffold possesses inherent features that make it an attractive candidate for the design of both fluorescent and affinity probes.

The indoline (B122111) core is a well-established fluorophore, and its derivatives have been successfully employed in cellular imaging. diva-portal.org The fluorescence properties of indole (B1671886) and its derivatives are sensitive to the local environment, making them valuable for sensing applications. nih.gov Research on related structures, such as indolin-3-imine and indolin-3-one derivatives, has highlighted their potential in live-cell imaging, with applications in staining specific organelles like lysosomes and lipid droplets. diva-portal.org Furthermore, imidazole-containing compounds, such as 2-(1H-imidazol-2-yl)phenols and their metal complexes, are also known to exhibit fluorescence. bohrium.comresearchgate.net

The conjugation of the indoline and imidazole (B134444) rings in this compound is expected to create a novel fluorophore with unique photophysical properties. The ethyl group on the imidazole ring can be further functionalized to modulate these properties or to introduce targeting moieties for specific cellular components. The potential for intramolecular charge transfer (ICT) between the electron-donating indoline and the imidazole ring could lead to environmentally sensitive fluorescence, making it a candidate for developing biosensors.

Table 1: Potential Fluorescent Probe Applications of this compound Derivatives

| Application Area | Potential Modification | Target Analyte/Organelle |

| Cellular Imaging | Introduction of targeting moieties | Specific proteins or organelles |

| Biosensing | Functionalization for ion/molecule recognition | pH, metal ions, reactive oxygen species |

| Flow Cytometry | Conjugation to antibodies or biomolecules | Cell surface markers |

Affinity probes are indispensable tools for identifying the molecular targets of bioactive compounds and for studying drug-target interactions. The this compound scaffold, with its multiple sites for chemical modification, is well-suited for the design of such probes. The imidazole and indoline moieties are prevalent in many biologically active molecules, suggesting that this scaffold could interact with a variety of protein targets. mdpi.com

To function as an affinity probe, the parent molecule can be appended with a reporter tag, such as biotin (B1667282) or a click-chemistry handle (e.g., an alkyne or azide), through a suitable linker. The ethyl group on the imidazole or positions on the indoline ring could serve as attachment points for these modifications. These modified probes could then be used in pull-down assays or activity-based protein profiling (ABPP) to identify binding partners in complex biological samples.

Catalytic Applications and Mechanisms Beyond Synthesis

The imidazole and indoline scaffolds are not only important in a biological context but also show significant promise in the field of catalysis.

The imidazole ring, with its basic nitrogen atoms, can act as a nucleophilic or general base catalyst in a variety of organic reactions. Imidazole and its derivatives have been shown to catalyze reactions such as the hydrolysis of esters and amides. While direct studies on this compound as an organocatalyst are not yet available, the presence of the imidazole moiety suggests its potential in this area. The indoline part of the molecule could influence the steric environment around the catalytic imidazole, potentially leading to novel reactivity or selectivity.

The nitrogen atoms in both the imidazole and indoline rings of this compound make it an excellent candidate for a bidentate ligand in transition metal catalysis. The coordination of this ligand to a metal center could create a chiral environment (if the indoline is appropriately substituted) or modulate the electronic properties of the metal, thereby influencing the outcome of catalytic reactions.

Numerous examples highlight the success of related structures in catalysis. For instance, indole-phosphine oxazoline (B21484) (IndPHOX) ligands have been effectively used in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net Similarly, imidazolin-2-iminato ligands are recognized for their strong electron-donating properties and have been employed in a range of catalytic transformations. researchgate.net The coordination of indole-imidazole hybrid ligands with metals like zinc has been shown to enhance their biological activity, and these complexes have been structurally characterized. mdpi.comnih.gov

The this compound scaffold could be used to synthesize novel ligands for various transition metals, with potential applications in cross-coupling reactions, hydrogenations, and other important organic transformations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on either the indoline or imidazole rings.

Table 2: Potential Catalytic Applications of this compound

| Catalysis Type | Role of the Scaffold | Potential Reactions |

| Organocatalysis | Nucleophilic or general base catalyst | Acyl transfer, Michael additions |

| Transition Metal Catalysis | Bidentate N,N-ligand | Cross-coupling, hydrogenation, oxidation |

Advanced Materials Science Incorporating this compound Scaffolds

The incorporation of unique molecular scaffolds into polymers and other materials can impart novel properties and functionalities. The this compound scaffold, with its combination of aromatic and heterocyclic rings, offers interesting possibilities for materials science applications. Azaheterocycles, including imidazoles and indoles, are integral components of many advanced materials. acs.org

For instance, the fluorescent properties of this scaffold could be harnessed in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors embedded in polymer matrices. The ability of the imidazole moiety to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) with interesting structural and functional properties, such as gas storage or catalysis. Furthermore, the indoline and imidazole rings can be functionalized with polymerizable groups, allowing for the incorporation of the scaffold into the backbone or as a pendant group in polymers, potentially enhancing their thermal stability, conductivity, or optical properties.

Development of Functional Polymers

Research into the incorporation of indoline and imidazole moieties into polymer chains has paved the way for new functional materials. The unique electronic and structural characteristics of this compound make it a candidate for creating polymers with tailored properties. The development of such polymers often involves leveraging the reactive sites on the indoline or imidazole rings for polymerization processes. While specific research on polymers derived directly from this compound is emerging, the broader class of poly(2-oxazoline)s, which share some structural similarities, has been extensively studied for biomedical applications due to their versatile and customizable nature. researchgate.netmdpi.com

Self-Assembled Nanostructures

The ability of molecules to self-assemble into ordered nanostructures is a key area of nanotechnology. The amphiphilic nature that can be imparted to derivatives of this compound makes them potential building blocks for self-assembled systems. For instance, amphiphilic oligo(2-ethyl-2-oxazoline)s have been synthesized and shown to form such nanostructures in selective solvents. researchgate.net This behavior is crucial for applications in drug delivery and the creation of nanoreactors. The specific interactions, such as hydrogen bonding and π-π stacking, inherent to the imidazole and indoline rings can drive the formation of well-defined supramolecular architectures.

Sensor Development and Chemo/Biosensing Mechanisms

The development of sensitive and selective sensors is critical for environmental monitoring, medical diagnostics, and industrial process control. Compounds containing imidazole and indoline scaffolds have been investigated for their potential in sensor applications.

Luminescent Sensors for Specific Analytes

Indolizine derivatives, which are structurally related to indoline compounds, have been shown to possess high fluorescence quantum efficiency. researchgate.net These photophysical properties are central to their use as fluorescent sensors for a variety of analytes, including metal ions and nitroaromatic compounds. researchgate.net The mechanism often involves the modulation of the fluorescence emission upon interaction of the analyte with the sensor molecule. Spiro[indoline-naphthopyrans] containing an oxazole (B20620) substituent, a heterocyclic ring similar to imidazole, have been investigated for their photo- and ionochromism, forming fluorescent complexes with metal ions like Zn(II) and Cd(II). researchgate.net

Electrochemical Sensors

Electrochemical sensors offer a powerful platform for the detection of a wide range of chemical and biological species. While direct use of this compound in electrochemical sensors is not widely documented, related structures are prevalent in this field. For instance, electrochemical sensors based on gold-silver core-shell nanoparticles combined with a graphene/PEDOT:PSS composite have been developed for the detection of paraoxon-ethyl. nih.gov Furthermore, electropolymerized natural phenolic antioxidants have been used to create protective and selective coatings for electrodes in electrochemical sensors. mdpi.com

Photophysical and Photochemical Research

Understanding the interaction of molecules with light is fundamental to developing new optical materials and technologies.

Light Absorption and Emission Properties

The photophysical properties of heterocyclic compounds are of significant interest. For example, novel fluorescent 5-carbonylated 2-arylindolizines exhibit maximum absorbance peaks in the range of 256–460 nm and maximum fluorescence emission around 485–548 nm. researchgate.net The photochemistry of indoline-2-thione, a related indoline derivative, has been investigated, showing different photoproducts depending on the pH of the solution. researchgate.net These studies provide insight into the electronic transitions and excited state behavior of such molecules, which are essential for applications in areas like organic light-emitting diodes (OLEDs) and bioimaging.

Photoreactivity and Excited State Dynamics

Studies on the intricate dance of molecules after absorbing light—a field known as photochemistry and photophysics—provide profound insights into a compound's potential applications in areas like solar energy conversion, photocatalysis, and bioimaging. This section would typically detail the specific behaviors of this compound upon excitation with light. However, a thorough review of available research reveals a gap in the literature concerning the photophysical properties of this specific compound.

In the absence of direct data for this compound, we can look to the broader families of indoline and imidazole derivatives to understand the potential, yet unconfirmed, characteristics that researchers might investigate.

Hypothetical Areas of Investigation:

Absorption and Emission Spectra: Key to understanding any photoreactive molecule is its ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra. These would reveal the specific wavelengths of light the molecule absorbs and the color of light it emits upon relaxation. Factors such as solvent polarity would likely influence the positions of the absorption and emission maxima (λabs and λem).

Quantum Yield and Excited-State Lifetime: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process, while the excited-state lifetime (τ) indicates how long the molecule remains in its excited state. These parameters are crucial for determining a compound's suitability as a fluorescent probe or in light-driven applications.

Transient Absorption Spectroscopy: To probe the dynamics of the excited state, researchers often employ transient absorption spectroscopy. This technique allows for the detection of short-lived intermediate species, providing a window into the relaxation pathways of the excited molecule. Such studies could reveal processes like intersystem crossing to triplet states or photoinduced electron transfer.

Computational Studies: In lieu of experimental data, theoretical calculations using methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) could provide valuable predictions of the electronic structure, transition energies, and potential energy surfaces of the excited states of this compound.

While the specific photochemistry of this compound remains an open area of scientific inquiry, the established photophysical behaviors of related indoline and imidazole compounds suggest that it could possess interesting properties worthy of future investigation. Research into substituted indoles and indolines has shown that their fluorescence and excited-state dynamics are highly dependent on their molecular structure and substituents. nih.govresearchgate.net Similarly, imidazole-containing compounds are a significant class of photoactive molecules. researchgate.net Future studies are necessary to elucidate the specific photoreactivity and excited-state dynamics of this compound and to determine its potential for advanced applications.

Analytical Methodologies for Research and Quantification

Development of High-Resolution Chromatographic Methods for Purity and Separation Studies

Chromatography is a cornerstone for the separation and analysis of complex mixtures and the determination of compound purity. High-resolution methods like HPLC and GC are fundamental in the analytical workflow for molecules such as 2-(5-Ethyl-1H-imidazol-2-yl)indoline.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of non-volatile, thermally labile compounds like indoline (B122111) and imidazole (B134444) derivatives. cetjournal.itmdpi.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for this class of molecule. Method development would involve optimizing the column, mobile phase composition, flow rate, and detector settings to achieve adequate separation from potential impurities and degradation products.

For a compound with the structural characteristics of this compound, a C8 or C18 column would likely provide the necessary hydrophobic interaction for retention and separation. mdpi.com The mobile phase would typically consist of an aqueous component (such as a phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (like methanol (B129727) or acetonitrile). cetjournal.itmdpi.com Gradient elution may be employed to ensure the separation of compounds with a wider range of polarities. Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector set at a wavelength of maximum absorbance (λmax) for the compound, which for similar structures can be in the 215-300 nm range. mdpi.comimpactfactor.org

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended purpose. rjptonline.org Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.comimpactfactor.org

Table 1: Exemplary HPLC Method Parameters and Validation Data for an Imidazole Derivative This table illustrates typical validation results for an analytical method developed for a related class of compounds, as specific published data for this compound is not available.

| Parameter | Typical Condition / Result | Reference |

| Chromatography | ||

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) | mdpi.com |

| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection Wavelength | 215-300 nm | mdpi.comimpactfactor.org |

| Validation | ||

| Linearity Range | 0.16 - 1.04 µg/mL | impactfactor.org |

| Correlation Coeff. (r²) | > 0.999 | impactfactor.org |

| Precision (%RSD) | < 2.0% | mdpi.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | mdpi.com |

| Limit of Detection (LOD) | 0.1 - 0.4 µg/mL | mdpi.com |

| Limit of Quantitation (LOQ) | 0.15 - 0.5 µg/mL | mdpi.com |

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. Due to its relatively high molecular weight and polar functional groups, this compound itself is likely not sufficiently volatile for direct GC analysis without thermal degradation. However, GC could be employed for the analysis of volatile impurities or starting materials used in its synthesis. Furthermore, derivatization techniques, such as silylation, could be used to create more volatile and thermally stable derivatives of the compound, enabling GC-based separation and quantification.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. SFC can be an effective alternative for the analysis and purification of compounds that are not suitable for GC and where HPLC presents challenges. Its application to this specific compound is not documented in available literature, but it remains a viable technique, particularly for chiral separations if enantiomers of the compound exist and require separation.

Advanced Electrophoretic Techniques for Structural Variant Analysis

Electrophoretic techniques separate molecules based on their size-to-charge ratio in an electric field. They can offer high-resolution separation and are often complementary to chromatographic methods.

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent consumption. It is an established method for the purity and impurity profiling of small molecule drugs, including various imidazole-containing compounds. mdpi.com For a basic compound like this compound, a low pH buffer would ensure the molecule is protonated and carries a positive charge, allowing it to migrate in the electric field. The separation would be based on differences in the charge-to-size ratio between the main compound and any impurities. While specific CE methods for this compound are not found in the literature, methods developed for other heterocyclic amines could be readily adapted. nih.gov

Gel electrophoresis is a technique primarily used for the separation of large biomolecules like proteins and nucleic acids. It is not a standard method for analyzing the purity or structural variants of small molecules like this compound. Its application would be limited to specialized research contexts, for example, studying the binding of the compound to a specific protein or DNA fragment, where the goal is to observe a shift in the migration of the large biomolecule upon binding to the small molecule.

Spectrophotometric and Fluorometric Methods for Research Quantification

Spectrophotometric methods are widely used for the quantification of compounds that absorb light in the ultraviolet (UV) or visible (Vis) range.

As an aromatic heterocyclic compound, this compound is expected to have a distinct UV absorbance profile. A simple and rapid quantification method can be developed based on the Beer-Lambert law, which states a direct relationship between absorbance and concentration. The first step involves scanning a dilute solution of the pure compound across the UV-Vis spectrum (approx. 200-400 nm) to determine the wavelength of maximum absorbance (λmax). impactfactor.org A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of the compound in unknown samples can then be calculated by measuring their absorbance and interpolating from the calibration curve. This method is often used for quick concentration checks and dissolution studies, although it is less specific than chromatographic methods.

Fluorometric methods, which measure the fluorescence emitted by a compound after absorbing light, could potentially be developed if the molecule exhibits native fluorescence. This would require an initial investigation to determine its excitation and emission spectra. If fluorescent, this method could offer higher sensitivity and selectivity compared to standard UV-Vis spectrophotometry. There is no information in the public literature to confirm if this compound is fluorescent.

Table 2: Hypothetical Data for UV Spectrophotometric Quantification This table represents an example of a calibration curve that would be generated for quantification purposes.

| Standard Concentration (µg/mL) | Measured Absorbance at λmax |

| 1.0 | 0.112 |

| 2.5 | 0.281 |

| 5.0 | 0.559 |

| 7.5 | 0.838 |

| 10.0 | 1.115 |

| Result | |

| Correlation Coeff. (r²) | 0.9998 |

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for determining the concentration of this compound in a solution. This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

The electronic structure of the compound, featuring both indoline and imidazole rings, gives rise to characteristic absorption bands in the UV-Vis spectrum. The indole (B1671886) moiety, a related chromophore to indoline, typically exhibits strong absorption bands. nist.gov The imidazole ring itself has a characteristic absorption peak around 209 nm, though this can be shifted by substituents. mdpi.com The conjugation between the indoline and imidazole systems in the target molecule is expected to result in distinct absorption maxima (λmax).

To determine the concentration of an unknown sample, a calibration curve is first established. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at a fixed wavelength (λmax). Plotting absorbance versus concentration yields a linear relationship. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 1: Representative UV-Vis Absorption Data for Parent Heterocycles

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| Imidazole | ~209 | Not specified | Aqueous Methanol mdpi.com |

| Imidazole-2-carboxaldehyde | ~280 | Not specified | Aqueous researchgate.net |

Note: This table provides representative data for the parent heterocyclic systems. The exact λmax and molar absorptivity for this compound would need to be determined experimentally.

Fluorescence Spectroscopy for Quantum Yields and Detection

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules and for quantitative analysis at low concentrations. The indoline moiety, similar to indole derivatives, is expected to be fluorescent. nih.gov The fluorescence properties, including the excitation and emission wavelengths (λex and λem), fluorescence intensity, and quantum yield, are highly dependent on the molecular structure and its environment (e.g., solvent polarity, pH). nih.gov

The quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. It is typically determined by a comparative method, using a well-characterized fluorescent standard with a known quantum yield.

The fluorescence intensity is directly proportional to the concentration at low absorbance values, making it a powerful tool for trace quantification. The high sensitivity of this technique allows for the detection of the compound at levels significantly lower than those achievable with UV-Vis spectroscopy.

Table 2: Illustrative Fluorescence Properties of Indole Derivatives

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Conditions |

|---|---|---|---|---|

| Indole | ~280 | ~350 | ~0.4 | Neutral aqueous solution |

| 5-Hydroxyindole | ~290 | ~340 | Not specified | Neutral form nih.gov |

Note: This table illustrates typical fluorescence characteristics for related indole compounds. The specific parameters for this compound would depend on the interplay between the indoline and ethyl-imidazole components.

Microfluidic Systems for High-Throughput Research Screening

Microfluidic systems offer a platform for the rapid screening of chemical compounds in various assays, consuming minimal sample volumes. nih.gov For a compound like this compound, which may be part of a larger library of synthesized derivatives, microfluidic chips can be employed for high-throughput screening (HTS) to assess biological activity. nih.gov

A typical microfluidic screening setup might involve arrays of nanoliter-scale wells where cells are cultured. nih.gov The compound, along with various controls, can be introduced at different concentrations into these wells. Automated imaging and analysis can then be used to measure cellular responses, such as cytotoxicity, apoptosis, or the inhibition of a specific enzyme. nih.govmdpi.com This technology accelerates the drug discovery process by enabling the parallel testing of thousands of variations of a lead compound. nih.gov

Table 3: Conceptual Design for a Microfluidic Screening Experiment

| Parameter | Description |

|---|---|

| Chip Design | 384-well microplate format with integrated microchannels for fluid handling. |

| Cell Line | A relevant human cancer cell line (e.g., SMMC-7721) to test for antiproliferative activity. nih.gov |

| Compound | This compound and 50 other structural analogs. |

| Concentrations | 10-point serial dilution for each compound (e.g., 0.1 nM to 100 µM). |

| Assay | Cell viability assay using a fluorescent dye (e.g., Calcein AM/Ethidium homodimer-1) to measure live/dead cells. |

| Readout | Automated fluorescence microscopy and image analysis to calculate the IC₅₀ value for each compound. |

Isotopic Labeling and Tracing Techniques in Mechanistic Research

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and metabolic pathways. researchgate.netnih.gov In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule at specific positions.

By tracing the fate of these labeled atoms through a chemical reaction or a biological system, researchers can gain detailed mechanistic insights. researchgate.net For example, to study a specific C-H activation step in a reaction involving the indoline ring, a deuterated version of the compound could be synthesized. The location and extent of deuterium incorporation in the product, typically analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can confirm the proposed mechanism. chemrxiv.org These studies are crucial for understanding how the compound is formed, how it might be metabolized, and how it interacts with biological targets. nih.govacs.org

Table 4: Hypothetical Isotopic Labeling Study for Mechanistic Analysis

| Labeled Precursor | Proposed Reaction | Analytical Technique | Expected Outcome for Proposed Mechanism |

|---|---|---|---|

| Indoline-¹⁵N | Synthesis of the target compound via condensation with an ethyl-imidazole precursor. | High-Resolution Mass Spectrometry (HRMS) | The final product, this compound, shows a mass increase of 1 Da, confirming the incorporation of the indoline nitrogen into the final structure. |

| This compound-d₅ (on the ethyl group) | In vitro metabolic study with liver microsomes. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection of a metabolite where one deuterium atom has been replaced by a hydroxyl group, indicating oxidative metabolism at the ethyl side chain. |

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence (AI) and Machine Learning (ML) for Compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and optimization of novel compounds like 2-(5-Ethyl-1H-imidazol-2-yl)indoline. By analyzing vast datasets of chemical structures and their biological activities, AI algorithms can predict the therapeutic potential and physicochemical properties of new molecules with increasing accuracy. elsevierpure.com

Deep learning (DL) and other ML models can be trained on existing data from similar indoline (B122111) and imidazole-containing compounds to forecast the bioactivity of this compound. researchgate.net These computational tools can identify hidden patterns in structure-activity relationships, guiding the synthesis of derivatives with enhanced efficacy or selectivity. elsevierpure.com For instance, AI can predict drug-target binding affinity, helping researchers to prioritize the most promising molecular targets for experimental validation. nih.gov This in silico approach significantly accelerates the early phases of drug discovery by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Furthermore, AI can be utilized to optimize the chemical structure for improved pharmacokinetic properties. Generative models can propose novel derivatives of the core scaffold that are predicted to have better absorption, distribution, metabolism, and excretion (ADME) profiles. This computational optimization process can lead to the development of more effective and viable drug candidates.

| AI/ML Model Type | Potential Application | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. | Identification of key structural features for desired bioactivity. |

| Support Vector Machines (SVM) | Classifying compounds as active or inactive against specific biological targets. researchgate.net | Efficient virtual screening of compound libraries. |

| Deep Neural Networks (DNN) | Predicting complex drug-target interactions and ADME properties. researchgate.net | More accurate prediction of efficacy and development potential. |

| Generative Adversarial Networks (GANs) | Designing novel derivatives with optimized properties. | Generation of new intellectual property with high therapeutic potential. |

Novel Synthetic Methodologies and Sustainable Chemistry Innovations

Future research into this compound and its analogs will benefit from advancements in synthetic organic chemistry, particularly those focused on sustainability and efficiency. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Novel synthetic routes could employ multicomponent reactions (MCRs), which allow for the construction of complex molecules like the indoline-imidazole scaffold in a single step from three or more starting materials. researchgate.net This approach enhances efficiency and reduces the waste generated from multi-step syntheses. The development of one-pot synthesis protocols, where sequential reactions are carried out in the same reactor, further streamlines the production process. biomedpharmajournal.org

A key area of innovation is the use of more environmentally friendly catalysts and reaction conditions. This includes replacing traditional metal catalysts with organocatalysts or using benign solvents like ethanol (B145695) and water. researchgate.net Microwave-assisted synthesis represents another sustainable approach, as it can significantly shorten reaction times and improve yields. biomedpharmajournal.org These modern methodologies not only make the synthesis of these compounds more economical but also align with the growing demand for environmentally responsible chemical manufacturing.

| Methodology | Traditional Approach | Sustainable/Innovative Approach |

|---|---|---|

| Reaction Steps | Multi-step synthesis with purification of intermediates. | One-pot or multicomponent reactions. biomedpharmajournal.orgresearchgate.net |

| Catalysts | Often requires heavy metal catalysts. | Use of organocatalysts, biocatalysts, or recyclable solid-supported catalysts. researchgate.net |

| Solvents | Use of volatile organic compounds (VOCs). | Benign solvents like water or ethanol; solvent-free conditions. |

| Energy Input | Prolonged heating under reflux. | Microwave irradiation or ambient temperature reactions. biomedpharmajournal.org |

Exploration of Undiscovered Molecular Targets and Biological Mechanisms at the Fundamental Level

The hybrid nature of the this compound scaffold suggests it may interact with a wide range of biological targets. While related structures have shown activity against known targets, a key future direction is the unbiased screening of this compound against diverse protein families to uncover novel molecular interactions and biological functions.

Compounds containing indole (B1671886) and imidazole (B134444) motifs have been reported to target various protein classes, including protein kinases (such as EGFR, VEGFR, and BRAFV600E), G-protein coupled receptors (like serotonin (B10506) receptors), and other enzymes. nih.govresearchgate.net For example, some indole-imidazole hybrids have been investigated as 5-HT7 serotonin receptor agonists, while others have shown potential as c-Myc inhibitors. lifechemicals.comgoettingen-research-online.de

Future research should involve high-throughput screening campaigns to test this compound against large panels of kinases, proteases, ion channels, and nuclear receptors. Unbiased "omics" approaches, such as chemical proteomics and transcriptomics, can help identify its molecular targets within a cellular context, revealing previously unknown mechanisms of action. This fundamental research is crucial for identifying new therapeutic applications for this class of compounds.

| Target Class | Examples | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, BRAFV600E, p38 MAP kinase. nih.govacs.org | Oncology, Inflammation |

| GPCRs | Serotonin Receptors (5-HT₆, 5-HT₇), Cannabinoid Receptors (CB2). lifechemicals.commdpi.com | Neuroscience, Immunology |

| Transcription Factors | c-Myc/Max protein-protein interaction. goettingen-research-online.de | Oncology |

| Bacterial Enzymes | Histidine Kinase. researchgate.net | Infectious Diseases |

Advanced Material Design Principles Based on Indoline-Imidazole Scaffolds